

# In-Depth Technical Guide: Physical and Chemical Properties of Carboxy Gliclazide-d4

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## Compound of Interest

Compound Name: Carboxy Gliclazide-d4

Cat. No.: B584913

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Carboxy Gliclazide-d4** is the deuterated form of Carboxy Gliclazide, the major human metabolite of the second-generation sulfonylurea antidiabetic drug, Gliclazide. The incorporation of deuterium isotopes can offer advantages in metabolic stability and pharmacokinetic studies, making **Carboxy Gliclazide-d4** a valuable tool in drug metabolism and pharmacokinetic (DMPK) research. This guide provides a comprehensive overview of the known physical and chemical properties of **Carboxy Gliclazide-d4**, alongside detailed experimental protocols and relevant biological pathways.

## Physical and Chemical Properties

Quantitative data for **Carboxy Gliclazide-d4** is limited. The following tables summarize the available information for both the deuterated and non-deuterated forms. It is important to note that experimentally determined physical properties such as melting point, boiling point, and solubility for **Carboxy Gliclazide-d4** are not readily available in the public domain. The data for the non-deuterated Carboxy Gliclazide are largely computed estimates.

### Table 1: General and Physical Properties

Property	Carboxy Gliclazide-d4	Carboxy Gliclazide
CAS Number	1346602-90-1[1]	38173-52-3[2][3]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> D <sub>4</sub> N <sub>3</sub> O <sub>5</sub> S[1]	C <sub>15</sub> H <sub>19</sub> N <sub>3</sub> O <sub>5</sub> S[2][4]
Molecular Weight	357.42 g/mol [1]	353.39 g/mol [5]
Appearance	Solid (Predicted)	Solid (Predicted)
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Solubility	Not available	Not available
LogP (Computed)	Not available	-0.2[2]

**Table 2: Spectral Data (Predicted/Reference)**

Spectral Data	Carboxy Gliclazide-d4	Carboxy Gliclazide
<sup>1</sup> H-NMR	Data not available. Predicted to be similar to Carboxy Gliclazide with the absence of signals corresponding to the deuterated positions.	A supplier, GLP Pharma Standards, indicates that <sup>1</sup> H-NMR data is provided with the compound.[6]
<sup>13</sup> C-NMR	Data not available.	A supplier, GLP Pharma Standards, indicates that <sup>13</sup> C-NMR data is provided with the compound.[6]
Mass Spectrometry	Data not available.	LC-MS data is available on PubChem, acquired on a Thermo Fisher Q Exactive Orbitrap.[2]
IR Spectroscopy	Data not available.	A supplier, GLP Pharma Standards, indicates that IR data is provided with the compound.[6]

## Metabolic Pathway

Gliclazide is extensively metabolized in the liver, primarily through oxidation, to form several metabolites, with Carboxy Gliclazide being a major one. This biotransformation is crucial for its elimination from the body.



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Metabolic conversion of Gliclazide to Carboxy Gliclazide.

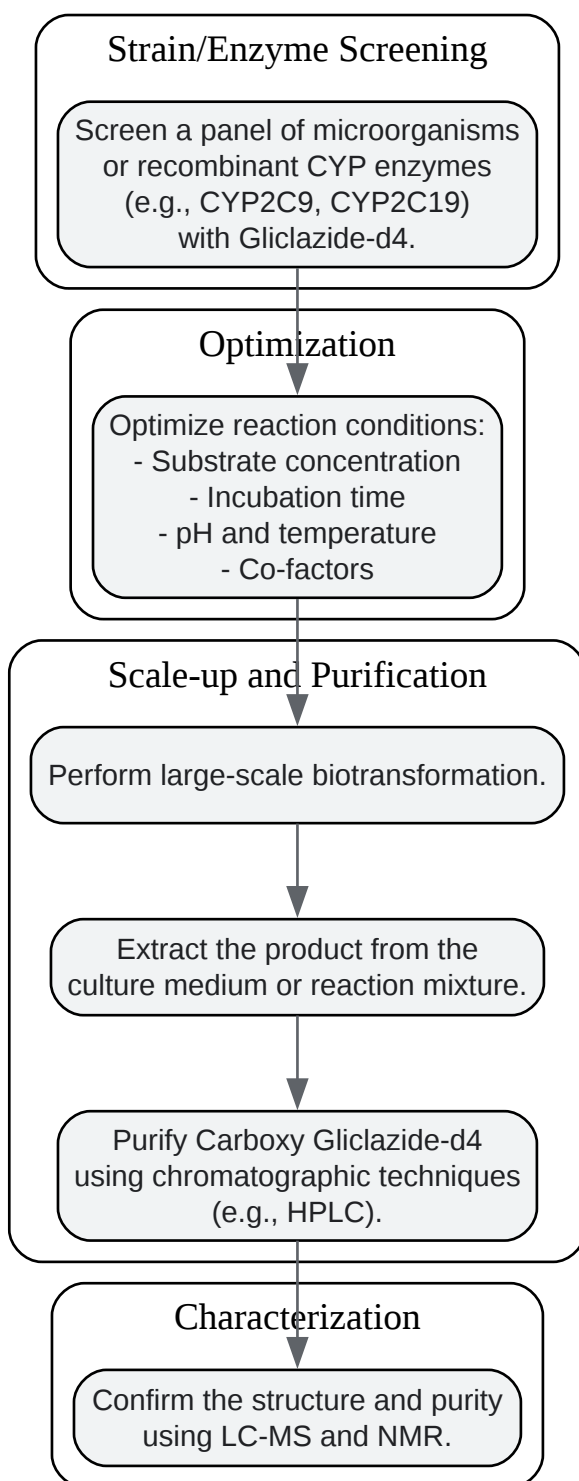
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Carboxy Gliclazide-d4** are not publicly available. However, based on established methods for the synthesis of drug metabolites and analytical techniques for related compounds, the following protocols can be proposed.

### Synthesis of Carboxy Gliclazide-d4 (Proposed)

A potential synthetic route to **Carboxy Gliclazide-d4** involves the biotransformation of Gliclazide-d4. This approach leverages the enzymatic machinery of microorganisms or recombinant enzymes to perform specific oxidative reactions.

Workflow for Biotransformation:



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Proposed workflow for the synthesis of **Carboxy Gliclazide-d4**.

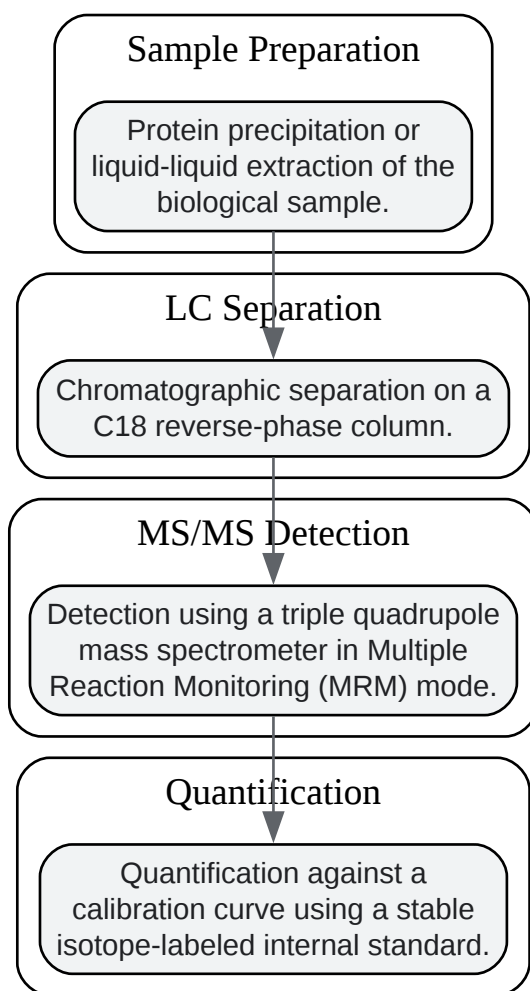
Detailed Methodology:

- **Strain/Enzyme Selection:** A panel of microorganisms known for their oxidative capabilities (e.g., Actinomycetes, Bacillus, fungi) or recombinant human CYP enzymes (CYP2C9 and CYP2C19) expressed in a suitable host system (e.g., E. coli, insect cells) would be screened.
- **Screening Assay:** Small-scale incubations would be performed by adding Gliclazide-d4 to the microbial cultures or enzyme reaction mixtures. Samples would be taken at various time points and analyzed by LC-MS to detect the formation of **Carboxy Gliclazide-d4**.
- **Optimization:** The most efficient microbial strain or enzyme would be selected for optimization of reaction parameters to maximize the yield of the desired product.
- **Scale-up and Purification:** The optimized conditions would be applied to a larger-scale fermentation or enzymatic reaction. After the reaction, the product would be extracted from the biomass and medium using a suitable organic solvent. Purification would be achieved using preparative High-Performance Liquid Chromatography (HPLC).
- **Structure Confirmation:** The identity and purity of the synthesized **Carboxy Gliclazide-d4** would be confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Analytical Method for Quantification in Biological Matrices (Proposed)

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be suitable for the quantification of **Carboxy Gliclazide-d4** in biological samples such as plasma or urine.

Workflow for LC-MS/MS Analysis:



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#### Proposed workflow for LC-MS/MS analysis of **Carboxy Gliclazide-d4**.

##### Detailed Methodology:

- Sample Preparation: To 100  $\mu$ L of plasma or urine, an internal standard (e.g.,  $^{13}\text{C},^{15}\text{N}$ -labeled Carboxy Gliclazide) would be added. Proteins would be precipitated by adding a threefold excess of a cold organic solvent like acetonitrile. After centrifugation, the supernatant would be collected and evaporated to dryness. The residue would be reconstituted in the mobile phase.
- LC Conditions:
  - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.
- MS/MS Conditions:
  - Ionization: Electrospray Ionization (ESI) in negative mode.
  - MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for **Carboxy Gliclazide-d4** and the internal standard. For Carboxy Gliclazide, a potential transition could be  $m/z$  352.1  $\rightarrow$  [fragment ion]. The transition for the d4-labeled compound would be  $m/z$  356.1  $\rightarrow$  [corresponding fragment ion].
- Quantification: A calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

## Conclusion

**Carboxy Gliclazide-d4** is a key molecule for advanced research into the metabolism and pharmacokinetics of Gliclazide. While comprehensive experimental data on its physical and chemical properties are not yet widely published, this guide provides the currently available information and outlines plausible, state-of-the-art protocols for its synthesis and analysis. The provided workflows and methodologies offer a solid foundation for researchers and scientists working with this important deuterated metabolite. Further experimental characterization of **Carboxy Gliclazide-d4** will be invaluable to the drug development community.

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